N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide
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Overview
Description
The compound “N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide” is a complex organic molecule. It contains a benzodioxole moiety, which is a type of aromatic organic compound that consists of a benzene ring fused to a 1,3-dioxole ring . It also contains a morpholino group, which is a six-membered organic ring with one nitrogen and one oxygen atom . The presence of a nitrobenzamide group suggests that it might have some biological activity, as nitrobenzamides are often used in medicinal chemistry .
Scientific Research Applications
Detection of Carcinogenic Lead
This compound has been used in the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach . A sensitive and selective Pb 2+ sensor was developed via the deposition of a thin layer of this compound on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) .
Synthesis of Novel Organo Selenium Compounds
The benzo[d][1,3]dioxole subunit of this compound has been incorporated in the synthesis of novel organo selenium compounds . These compounds have been explored due to their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
Flavoring Substance in Food
The compound is chemically synthesized and intended to be used as a flavoring substance in specific categories of food . However, it’s not intended to be used in beverages .
Treatment of Rheumatic, Rheumatoid Arthritis, and Osteoarthritis
This compound is usually used for treating rheumatic, rheumatoid arthritis, and osteoarthritis .
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a benzodioxole core have been reported to inhibit cyclooxygenase (cox) enzymes .
Mode of Action
Compounds with similar structures have been reported to inhibit cox enzymes . This inhibition could potentially lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain signaling.
Biochemical Pathways
If this compound does indeed inhibit cox enzymes, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins .
Pharmacokinetics
The bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
If this compound does indeed inhibit cox enzymes, it could potentially lead to a decrease in inflammation and pain signaling .
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c24-20(15-2-1-3-16(10-15)23(25)26)21-12-17(22-6-8-27-9-7-22)14-4-5-18-19(11-14)29-13-28-18/h1-5,10-11,17H,6-9,12-13H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQWULQZFFLFOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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